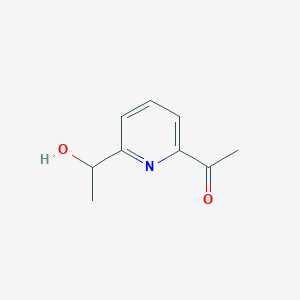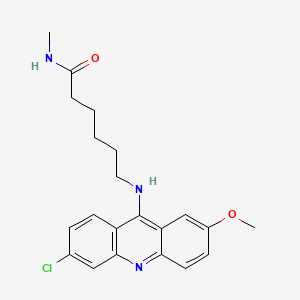![molecular formula C13H11FO B3358108 [3-(4-Fluorophenyl)phenyl]methanol CAS No. 773871-79-7](/img/structure/B3358108.png)
[3-(4-Fluorophenyl)phenyl]methanol
Übersicht
Beschreibung
“[3-(4-Fluorophenyl)phenyl]methanol” is a chemical compound with a molecular weight of 202.23 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “[3-(4-Fluorophenyl)phenyl]methanol” is characterized by a biphenyl group with a fluorine atom on one phenyl ring and a methanol group on the other . The InChI code for this compound is 1S/C13H11FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 .Physical And Chemical Properties Analysis
“[3-(4-Fluorophenyl)phenyl]methanol” is a powder at room temperature . It has a melting point of 39-41°C . The compound has a molecular weight of 202.23 .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized using [3-(4-Fluorophenyl)phenyl]methanol, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them a valuable resource in the development of new therapeutic drugs .
2. Synthesis of PPARα, -γ, and -δ Agonist The compound can be used in the synthesis of a potent triple-acting PPARα, -γ, and -δ agonist. This agonist has an EC50 of 0.029, 0.013, and 0.029 µM, respectively . This could be useful in the treatment of diseases related to these receptors.
Separation of Flunarizine Hydrochloride
[3-(4-Fluorophenyl)phenyl]methanol can be used in the separation of flunarizine hydrochloride and its degradation products. This is accomplished by reversed phase liquid chromatography using either micellar or microemulsion mobile phases .
Synthesis of Various Compounds
[3-(4-Fluorophenyl)phenyl]methanol can be used in the synthesis of various compounds, including but not limited to:
- Bis(4-fluorophenyl)methanol
- (4-(4-Fluorophenyl)thiophen-2-yl)methanol
- (4-fluorophenyl)(diphenyl)methanol
- (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
- (4-(4-Fluorophenyl)thiazol-2-yl)methanol
- [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol
- (1-(2-FLUOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (1,3-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (1-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (3-(4-FLUOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (3-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL
- (1-(4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL
- (3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
These compounds have a wide range of applications in scientific research and pharmaceutical industries .
Zukünftige Richtungen
While specific future directions for “[3-(4-Fluorophenyl)phenyl]methanol” are not available, the field of biocatalysis, which involves the use of microorganisms or biocatalysts for the bioconversion of synthetic chemicals into drugs, is a promising area of research . This could potentially include the development of new methods for synthesizing and modifying compounds like “[3-(4-Fluorophenyl)phenyl]methanol”.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that [3-(4-Fluorophenyl)phenyl]methanol may also interact with various biological targets.
Mode of Action
The exact mode of action of [3-(4-Fluorophenyl)phenyl]methanol is currently unknown due to the lack of specific studies on this compound. It’s plausible that the compound interacts with its targets in a manner similar to other fluorinated compounds, potentially altering the function of these targets .
Biochemical Pathways
It’s worth noting that fluorinated compounds often play a role in various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, [3-(4-Fluorophenyl)phenyl]methanol might influence similar pathways.
Result of Action
Given the potential biological activities of similar fluorinated compounds , it’s plausible that [3-(4-Fluorophenyl)phenyl]methanol could have a range of effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAPITJSVHLHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362650 | |
| Record name | [3-(4-fluorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenyl)phenyl]methanol | |
CAS RN |
773871-79-7 | |
| Record name | [3-(4-fluorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(4-fluorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3358033.png)
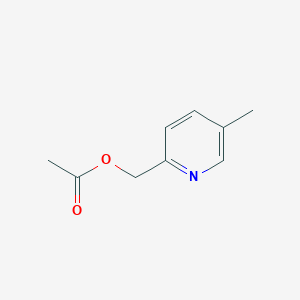
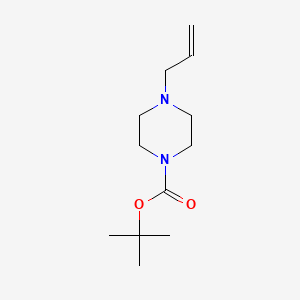

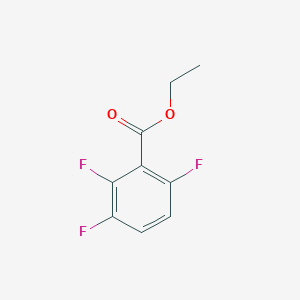
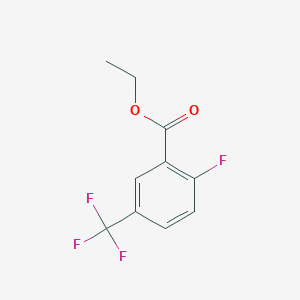

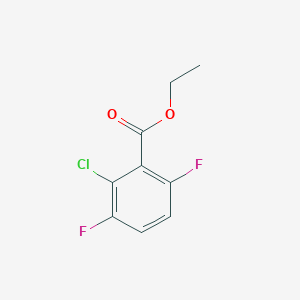


![1-(2-Methyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethanone](/img/structure/B3358134.png)
